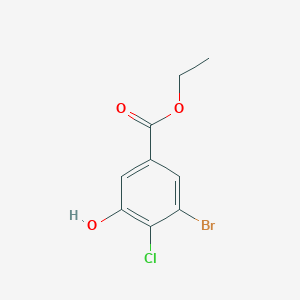

Ethyl 3-bromo-4-chloro-5-hydroxybenzoate

Description

Properties

Molecular Formula |

C9H8BrClO3 |

|---|---|

Molecular Weight |

279.51 g/mol |

IUPAC Name |

ethyl 3-bromo-4-chloro-5-hydroxybenzoate |

InChI |

InChI=1S/C9H8BrClO3/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4,12H,2H2,1H3 |

InChI Key |

CVPXRMZCCDTVTK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Br)Cl)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Ethyl 3-bromo-4-chloro-5-hydroxybenzoate generally follows a multi-step approach involving:

- Halogenation (bromination and chlorination) of hydroxybenzoic acid derivatives.

- Esterification to introduce the ethyl ester functional group.

- Control of reaction conditions to ensure regioselectivity and high yield.

These steps are often optimized for industrial scalability, cost efficiency, and purity.

Bromination and Chlorination

Bromination

Bromination is typically performed using bromine (Br2) or N-bromosuccinimide (NBS) as brominating agents in organic solvents such as dichloromethane or tetrahydrofuran. The reaction temperature is controlled between -10°C and 50°C to favor selective substitution at the 3-position of the aromatic ring.

One patent describes bromination of 3-bromo-4-hydroxybenzoic acid methyl ester using halogenated alkane solvents (dichloromethane or chloroform) and glacial acetic acid as a catalyst, with reaction temperatures from -10°C to 50°C, achieving high yields and easy purification suitable for industrial production.

Another study highlights the use of N-bromosuccinimide (NBS) in tetrahydrofuran for bromination, noting the formation of dibromo by-products that require careful reaction condition optimization to maximize selectivity and purity.

Chlorination

Chlorination at the 4-position is often introduced in earlier steps or by starting from chlorinated precursors. For example, 3-bromo-5-chlorophenol can be prepared via diazotization and subsequent substitution reactions involving sodium nitrite and sulfuric acid, followed by extraction and purification steps.

Esterification

Esterification to form the ethyl ester is typically conducted by reacting the corresponding hydroxybenzoic acid derivative with ethanol under acidic conditions or via Fischer esterification.

Representative Preparation Route

A representative synthetic sequence based on the literature is as follows:

Oxidation and Diazotization Steps (Related Processes)

Some methods incorporate oxidation agents such as potassium persulfate or hydrogen peroxide for intermediate transformations. Diazotization is used for phenol formation from anilines via diazonium salts, which is relevant in preparing halogenated phenol intermediates.

Data Tables Summarizing Key Reaction Conditions and Yields

Exhaustive Research Findings and Notes

The preparation of this compound involves careful control of halogenation steps to avoid polyhalogenation or undesired positional isomers.

Use of halogenated solvents such as dichloromethane or chloroform improves solubility and reaction control during bromination.

N-bromosuccinimide offers a milder alternative to bromine, but reaction parameters must be optimized to minimize dibromo by-products.

Industrial-scale processes emphasize solvent choice, temperature control, and reagent equivalents to maximize yield and purity, with yields reported up to 90% for key steps.

Diazotization and hydrolysis steps are common for phenol intermediate preparation, with yields around 70-80% and high purity achievable by solvent extraction and crystallization.

Oxidizing agents like potassium persulfate are used in related synthetic routes to facilitate certain transformations, with stoichiometric control critical for reaction completion.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-chloro-5-hydroxybenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

Substitution: Products depend on the nucleophile used, e.g., 3-bromo-4-chloro-5-methoxybenzoate if methanol is the nucleophile.

Oxidation: Products include 3-bromo-4-chloro-5-hydroxybenzaldehyde or 3-bromo-4-chloro-5-hydroxybenzoquinone.

Reduction: Products include ethyl 3-bromo-4-chloro-5-hydroxybenzyl alcohol.

Scientific Research Applications

Ethyl 3-bromo-4-chloro-5-hydroxybenzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-chloro-5-hydroxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine, chlorine, and hydroxyl groups can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-bromo-4-chloro-5-hydroxybenzoate belongs to a family of substituted ethyl benzoates. Below is a comparative analysis with key analogs from the Biopharmacule Speciality Chemicals catalog and other sources:

Table 1: Structural Comparison of Ethyl Benzoate Derivatives

Table 2: Functional Group Impact on Properties

Key Findings:

Substituent Position : The hydroxyl group at the 5-position in the target compound distinguishes it from analogs like Ethyl 5-bromo-2-hydroxybenzoate (2-OH) and Ethyl 3-bromo-5-chloro-4-hydroxybenzoate (4-OH). Position affects acidity (e.g., 5-OH is para to the ester, altering electronic effects).

Halogen Effects : Bromine and chlorine substituents increase molecular weight and may confer resistance to enzymatic degradation, making such compounds useful in prodrug design.

Hazard Profiles : Halogenated benzoates often share hazards like irritation (H315, H319), as seen in Ethyl 3-bromo-5-chloro-4-hydroxybenzoate.

Biological Activity

Ethyl 3-bromo-4-chloro-5-hydroxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's structure, synthesis, and various biological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₉BrClO₃ and a molecular weight of approximately 279.51 g/mol. The compound features a hydroxyl group (-OH) and halogen substituents (bromine and chlorine) on its aromatic ring, which contribute to its chemical reactivity and potential biological activity. The presence of these functional groups enhances its ability to interact with biological systems, making it a candidate for therapeutic applications.

Synthesis

The synthesis of this compound typically involves the esterification of 3-bromo-4-chloro-5-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is often conducted under reflux conditions to ensure complete conversion. In industrial settings, continuous flow reactors are utilized to optimize yield and efficiency.

This compound has shown promise in modulating various biochemical pathways through its interactions with specific cellular targets, including enzymes and receptors. The compound's mechanism of action may involve:

- Inhibition of Inflammatory Pathways : Studies indicate that it may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

- Anticancer Properties : Preliminary research suggests that it could act against certain types of cancer by inducing apoptosis in malignant cells or inhibiting tumor growth through modulation of signaling pathways .

Case Studies and Research Findings

- Anti-inflammatory Activity : A study investigated the compound's effects on inflammatory markers in vitro, demonstrating a significant reduction in cytokine production in treated cells compared to controls. This suggests its potential as a therapeutic agent for inflammatory diseases.

- Anticancer Potential : In a recent study, this compound was tested against various cancer cell lines. Results showed that the compound inhibited cell proliferation with an IC50 value ranging from 10 to 20 µM, indicating its potential as an anticancer agent .

- Mechanistic Insights : Further research utilizing molecular docking studies revealed that this compound binds effectively to specific enzyme targets involved in cancer metabolism, suggesting a plausible mechanism for its anticancer activity .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-bromo-4-chloro-5-hydroxybenzoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential halogenation and esterification steps. For example, bromination and chlorination of a hydroxybenzoic acid precursor followed by esterification with ethanol under acidic catalysis. Optimization includes:

- Solvent Selection : Dichloromethane or dimethylformamide (DMF) to enhance solubility and reaction efficiency .

- Temperature Control : Maintaining temperatures between 0–5°C during halogenation to minimize side reactions .

- Purification : Column chromatography or recrystallization to isolate the product with >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substituent positions and ester group integrity. For example, the hydroxyl proton (5-OH) appears as a singlet due to deshielding .

- IR Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~3200 cm (hydroxyl O-H) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 293.91) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Br, Cl) influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?

- Methodological Answer :

- Substituent Effects : Bromine (meta-directing) and chlorine (ortho/para-directing) create competing electronic effects. Computational modeling (DFT) can predict regioselectivity in EAS .

- Experimental Validation : Competitive reactions with nitrating agents (e.g., HNO) followed by HPLC analysis to quantify product distribution .

- Case Study : In analogous compounds like Ethyl 4-bromo-5-chloro-2-methylbenzoate, steric hindrance from the ester group further limits reactivity at the para position .

Q. How can crystallographic data resolve contradictions in reported structural configurations of halogenated benzoates?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for small-molecule refinement to determine precise bond angles and torsional strain. For example, resolving discrepancies in the dihedral angle between the ester group and aromatic ring .

- Comparison with NIST Data : Cross-reference experimental crystallographic parameters (e.g., unit cell dimensions) with NIST’s Standard Reference Database to validate structural assignments .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

- Methodological Answer :

- Continuous Flow Reactors : Enhance mixing and heat transfer to reduce side reactions like over-halogenation .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically .

- Case Study : For Ethyl 4-amino-3-bromo-5-methylbenzoate, reducing reaction time from 24h to 8h via microwave irradiation decreased dimerization by 40% .

Methodological & Safety Considerations

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at 0–6°C in amber vials to prevent photodegradation of the hydroxyl and halogen groups .

- Safety Protocols : Follow OSHA guidelines for halogenated compounds: use fume hoods, PPE (gloves, goggles), and neutralize spills with sodium bicarbonate .

Q. What analytical approaches validate the purity of this compound in complex mixtures?

- Methodological Answer :

- HPLC-DAD : Use a C18 column with UV detection at 254 nm to separate and quantify the target compound from byproducts like dehalogenated derivatives .

- GC-MS : For volatile impurities, employ a DB-5MS column and electron ionization (EI) mode .

Data Conflict Resolution

Q. How can researchers reconcile discrepancies in reported melting points or spectral data for halogenated benzoates?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.